1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate
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Overview
Description
1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate is a useful research compound. Its molecular formula is C16H17NO5 and its molecular weight is 303.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
A study describes the selective aerobic oxidation of allylic and benzylic alcohols catalyzed by a compound closely related to the one , highlighting its potential in organic synthesis and transformation processes. This process facilitates the conversion of primary and secondary allylic and benzylic alcohols into α,β-unsaturated carbonyl compounds, showcasing the compound's utility in chemoselective oxidation (Shen et al., 2012).
Synthetic Methodologies
Research into the facile synthesis of deaza-analogues of marine alkaloids indicates the versatility of related compounds in synthesizing complex molecular structures. This study underscores the compound's role in producing derivatives with potential anticancer activities, though specific activity was moderate against certain cancer cell lines (Carbone et al., 2013).
Intermediate for Drug Development
Another application is found in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate , an important intermediate for small molecule anticancer drugs. The study presents a high-yield synthetic method, emphasizing the compound's significance in the development of new therapeutics (Zhang et al., 2018).
Mechanism of Action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
The synthesis of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties . .
Properties
IUPAC Name |
1-O-tert-butyl 6-O-methyl 3-formylindole-1,6-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-16(2,3)22-15(20)17-8-11(9-18)12-6-5-10(7-13(12)17)14(19)21-4/h5-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBQQPNSHLBCRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C(=O)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427820 |
Source
|
Record name | 1-tert-Butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850374-95-7 |
Source
|
Record name | 1-tert-Butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.